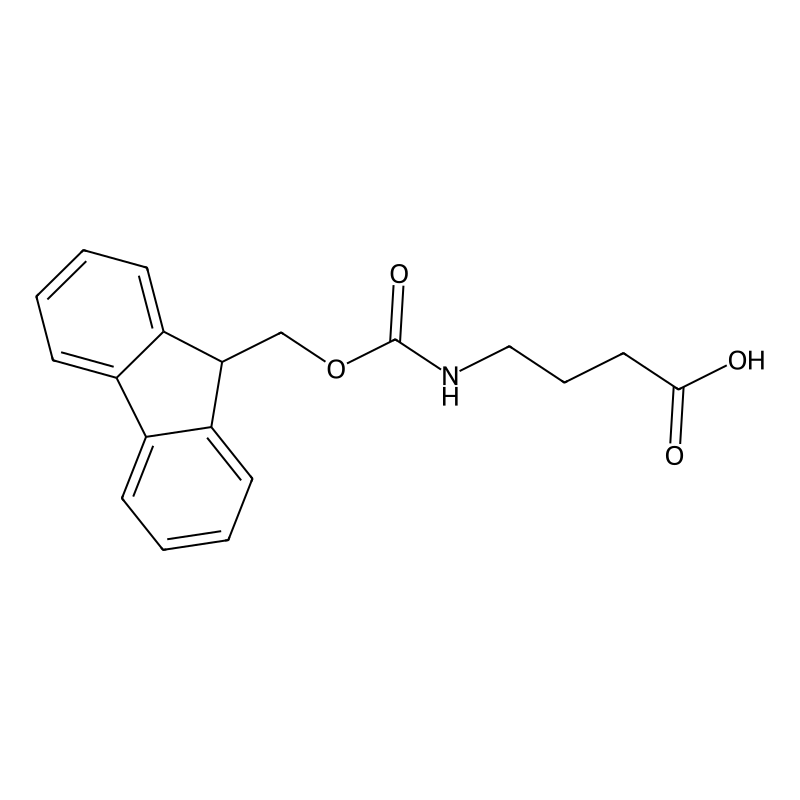

Fmoc-GABA-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Peptide Synthesis:

- Fmoc-GABA-OH acts as a protected amino acid building block. The Fmoc (Fluorenylmethoxycarbonyl) group safeguards the amino group during peptide chain assembly.

- Researchers employ Fmoc-GABA-OH to incorporate GABA (gamma-aminobutyric acid) into peptides. GABA is an essential neurotransmitter with roles in the nervous system.

Solid-Phase Peptide Synthesis (SPPS):

- Fmoc-GABA-OH is valuable in SPPS, a widely used technique for synthesizing peptides.

- The Fmoc group allows for the stepwise attachment of amino acids to a solid support, enabling controlled chain elongation.

Research on GABAergic Function:

- Scientists utilize Fmoc-GABA-OH to synthesize peptides that target GABA receptors or mimic GABA's activity.

- This research helps understand GABA's role in various physiological processes, including neurotransmission, memory, and anxiety.

Development of Therapeutic Agents:

- Fmoc-GABA-OH can be a starting material for designing novel drugs targeting GABAergic systems.

- Such drugs may hold potential for treating neurological disorders like epilepsy, Parkinson's disease, and Alzheimer's disease.

Important Note:

- Fmoc-GABA-OH is a research tool and not a medicinal product. It should only be handled by trained personnel in a laboratory setting.

4-(Fluorenylmethoxycarbonyl-amino)butyric acid, commonly referred to as Fmoc-GABA-OH, is a derivative of gamma-aminobutyric acid (GABA). It plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The Fmoc group serves as a base-labile protecting group, which can be selectively removed under mild conditions, allowing for the stepwise assembly of peptides without unwanted side reactions .

- Mild irritant: It may cause irritation to skin and eyes upon contact.

- Respiratory irritant: Inhalation of dust particles can irritate the respiratory system.

- Proper handling required: Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended while handling Fmoc-GABA-OH.

Fmoc-GABA-OH primarily undergoes reactions characteristic of amino acids and Fmoc-protected compounds. Key reactions include:

- Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine form of GABA.

- Coupling Reactions: The carboxyl group of Fmoc-GABA-OH can react with amines to form amide bonds, essential for peptide synthesis .

Common Reagents and Conditions- Deprotection: Piperidine in N,N-dimethylformamide (DMF) is typically used for removing the Fmoc group.

- Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling reagents such as 1-hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation .

Fmoc-GABA-OH is utilized in various biological applications primarily due to its role in peptide synthesis. As a building block for peptides, it can influence cellular functions by contributing to the production of bioactive peptides that affect cell signaling pathways and gene expression. The compound’s stability and efficacy are influenced by environmental factors, such as pH and temperature, which can impact its reactivity during peptide synthesis .

The synthesis of Fmoc-GABA-OH typically involves the reaction of gamma-aminobutyric acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. This reaction usually occurs in organic solvents such as dioxane or tetrahydrofuran at room temperature. In industrial settings, automated peptide synthesizers are often used for high-throughput production, ensuring purity through high-performance liquid chromatography (HPLC) .

Fmoc-GABA-OH is extensively used in:

- Peptide Synthesis: As a standard building block in SPPS for creating complex peptides.

- Biochemical Research: In studies related to neurobiology and pharmacology where GABAergic signaling is involved.

- Drug Development: As a precursor for synthesizing therapeutic peptides that target specific biological pathways .

Research into the interactions of Fmoc-GABA-OH focuses on its role in forming peptides that interact with various biological receptors and enzymes. These interactions can elucidate mechanisms of action for neuroactive compounds derived from GABA and contribute to understanding their pharmacological effects. The compound's ability to form stable amide bonds makes it suitable for developing peptide-based drugs with specific biological activities .

Several compounds are similar to Fmoc-GABA-OH, each with unique properties and applications:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Fmoc-β-Alanine | A derivative of β-alanine used in peptide synthesis. | Provides different bioactivity profiles. |

| Fmoc-Lysine | A lysine derivative essential for protein synthesis. | Contains an additional amino group. |

| Fmoc-Phenylalanine | An aromatic amino acid derivative used in peptides. | Imparts hydrophobic properties. |

| Fmoc-Dipeptides | Combinations of two amino acids with Fmoc protection. | Useful for studying dipeptide interactions. |

These compounds share similarities in their use as building blocks in peptide synthesis but differ in their specific applications and biological activities .

The comprehensive analytical characterization of fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide reveals essential physicochemical parameters and spectroscopic fingerprints critical for pharmaceutical and research applications. This section presents detailed findings from crystallographic analysis, spectroscopic characterization, and chromatographic purity assessment methodologies.

Crystallographic Analysis and Solid-State Behavior

Fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide demonstrates characteristic solid-state properties consistent with fluorenylmethoxycarbonyl-protected amino acid derivatives. The compound crystallizes as a white to almost white powder or crystalline solid with well-defined thermal parameters [1] [2] [3].

Physical State and Morphology

The compound exists as a stable crystalline powder under standard conditions, exhibiting characteristic properties of fluorenylmethoxycarbonyl-protected amino acids. The melting point ranges from 168-176°C, with most commercial specifications citing 172.0-176.0°C [1] [2] [4] [5]. This thermal stability window indicates robust intermolecular packing and hydrogen bonding networks typical of carbamate-protected amino acids.

The density is reported as 1.256 ± 0.06 g/cm³ [5] [6], consistent with the molecular packing efficiency expected for aromatic amino acid derivatives. The compound demonstrates heat sensitivity, requiring refrigerated storage conditions between 0-10°C or 2-8°C to maintain structural integrity [1] [2] [7].

Crystallographic Environment and Intermolecular Interactions

While specific single-crystal diffraction data for fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide remains limited, extensive studies on related fluorenylmethoxycarbonyl-protected amino acids provide valuable insights into the expected solid-state behavior [8] [9] [10]. The crystal packing is anticipated to exhibit characteristic π-π stacking interactions between fluorenylmethoxycarbonyl protecting groups, similar to other members of this chemical family [11] [12].

Research on fluorenylmethoxycarbonyl amino acid crystal structures indicates that these compounds typically form hydrogen-bonded networks involving carboxylic acid dimers and carbamate-mediated interactions [8] [10]. The fluorenyl aromatic system contributes to interplanar stacking arrangements that stabilize the crystal lattice through dispersion forces [13] [14] [15].

Thermal Behavior and Stability

The compound exhibits predicted boiling point of 571.9 ± 33.0°C and flash point of 299.7°C [5] [6], indicating substantial thermal stability before decomposition. However, the manufacturer specifications consistently emphasize heat sensitivity during handling and storage [1] [2]. This apparent contradiction suggests that while the compound can withstand high temperatures briefly, prolonged thermal exposure may lead to gradual degradation of the fluorenylmethoxycarbonyl protecting group.

Polymorphic Considerations

Current literature does not report confirmed polymorphic forms of fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide. However, studies on related gamma-aminobutyric acid analogs demonstrate the potential for polymorphic behavior in this class of compounds [16] [17]. The crystallization environment and conditions may influence the formation of different solid-state forms, though commercial preparations appear to consistently yield a single stable form.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis provides unambiguous structural confirmation and purity assessment for fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide across multiple analytical platforms.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy serves as the primary structural confirmation method for fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide [1] [18] [7]. Commercial specifications consistently require Nuclear Magnetic Resonance confirmation of structure as a quality control parameter [1] [18]. The characteristic chemical shifts of the fluorenylmethoxycarbonyl protecting group provide distinctive aromatic signals, while the gamma-aminobutyric acid backbone contributes aliphatic methylene resonances.

The fluorenyl aromatic protons typically appear in the 7.2-7.8 ppm region, with the methoxycarbonyl methylene protons exhibiting characteristic coupling patterns around 4.2-4.4 ppm. The gamma-aminobutyric acid chain displays sequential methylene signals between 1.8-2.6 ppm, with the carboxylic acid proton appearing as a broad signal around 10-12 ppm depending on the solvent system.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides critical functional group identification and structural verification [20] [21] [22]. The infrared spectrum of fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide exhibits characteristic carbonyl stretching frequencies at 1700-1750 cm⁻¹, encompassing both the fluorenylmethoxycarbonyl carbamate carbonyl and the carboxylic acid carbonyl functionalities [20].

The fluorenylmethoxycarbonyl protecting group contributes distinctive infrared absorptions including aromatic carbon-hydrogen stretches above 3000 cm⁻¹ and aromatic carbon-carbon stretches in the 1600-1500 cm⁻¹ region [20] [21]. Studies on fluorenylmethoxycarbonyl peptides reveal that the carbamate carbonyl absorption typically appears around 1680-1695 cm⁻¹ when involved in stacking interactions [21] [22].

The carboxylic acid functionality exhibits a broad oxygen-hydrogen stretch around 2500-3300 cm⁻¹ and carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region [23] [20]. The nitrogen-hydrogen stretch of the carbamate appears in the 3200-3400 cm⁻¹ region, often overlapping with the carboxylic acid hydroxyl absorption [23] [20].

Mass Spectrometry Analysis

Mass spectrometry provides unambiguous molecular weight confirmation and structural validation [24]. Electrospray ionization mass spectrometry in positive ion mode typically yields the protonated molecular ion [M+H]⁺ at m/z 326.36 [25]. This value corresponds precisely to the expected molecular weight of 325.36 plus one proton.

High-resolution mass spectrometry can achieve exact mass determination within 1-2 ppm accuracy, providing elemental composition confirmation [24]. Fragmentation patterns often show loss of the fluorenylmethoxycarbonyl protecting group (178 Da) to yield the gamma-aminobutyric acid fragment, along with characteristic fluorenyl cation formation.

Studies utilizing fluorenylmethoxycarbonyl derivatization for amino acid analysis demonstrate the stability of the protecting group under electrospray ionization conditions, making it suitable for quantitative mass spectrometric methods [25] [26].

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

Chromatographic analysis represents the gold standard for purity determination and quality control of fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide, with high performance liquid chromatography and ultra performance liquid chromatography providing complementary analytical capabilities.

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography serves as the primary purity assessment method for fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide, with commercial specifications consistently requiring ≥97.0% to ≥98.0% purity by high performance liquid chromatography area percent [1] [2] [27] [18]. The analytical method typically employs reversed-phase chromatography using octadecylsilane (C18) columns with gradient elution systems incorporating acetonitrile and water with appropriate buffer systems.

Ultraviolet detection at 265-280 nm exploits the strong absorption of the fluorenylmethoxycarbonyl chromophore [26]. This detection wavelength provides excellent sensitivity and selectivity for fluorenylmethoxycarbonyl-protected compounds while minimizing interference from non-aromatic impurities.

The retention time of fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide depends significantly on the gradient conditions and column chemistry, but typically appears in the moderate retention time window characteristic of protected amino acids with intermediate hydrophobicity. Certificate of analysis data from commercial suppliers indicates reproducible retention times under standardized conditions [24].

Method validation parameters for high performance liquid chromatography analysis include linearity over a 5-50 μg/mL concentration range with correlation coefficients (R²) exceeding 0.999 [28]. The method demonstrates excellent precision and accuracy comparable to amino acid analyzer techniques [28].

Ultra Performance Liquid Chromatography Applications

Ultra Performance Liquid Chromatography offers enhanced resolution, speed, and sensitivity compared to conventional high performance liquid chromatography [28] [26]. The technique proves particularly valuable for amino acid analysis and derivatization studies involving fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide.

Studies demonstrate successful ultra performance liquid chromatography analysis of gamma-aminobutyric acid using pre-column derivatization with 2,4-dinitrofluorobenzene, achieving complete separation from seventeen other amino acids with retention times around 2.69-2.70 minutes [28]. The method provides linear calibration curves from 5-50 μg/mL with correlation coefficients of 0.999.

Advanced derivatization strategies utilize fluorenylmethoxycarbonyl chloride as a pre-column derivatizing reagent for gamma-aminobutyric acid determination in complex matrices [26]. This approach combines the analytical advantages of ultra performance liquid chromatography with the spectroscopic benefits of fluorenylmethoxycarbonyl derivatization.

Chromatographic Method Development and Optimization

Column selection significantly impacts separation efficiency and peak shape for fluorenylmethoxycarbonyl gamma-aminobutyric acid hydroxide analysis. Comparative studies using HSS T3 columns versus ACCQ-TAG ULTRA C18 columns demonstrate that C18 chemistry provides superior peak shapes without tailing effects observed with other stationary phases [28].

Mobile phase optimization typically involves acetonitrile-water gradients with phosphate buffer systems to control pH and improve peak symmetry. The fluorenylmethoxycarbonyl protecting group imparts sufficient hydrophobic character to enable effective retention and separation from more polar impurities and degradation products.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant